molecular formula C13H14N4O B2622469 2-[1-(2-methylbenzoyl)azetidin-3-yl]-2H-1,2,3-triazole CAS No. 2320886-65-3

2-[1-(2-methylbenzoyl)azetidin-3-yl]-2H-1,2,3-triazole

Cat. No.: B2622469
CAS No.: 2320886-65-3
M. Wt: 242.282
InChI Key: MRPXMEXBPKYTBS-UHFFFAOYSA-N
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Description

2-[1-(2-methylbenzoyl)azetidin-3-yl]-2H-1,2,3-triazole is a heterocyclic compound that features both azetidine and triazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of a Horner–Wadsworth–Emmons reaction to form the azetidine ring, followed by an aza-Michael addition to introduce the triazole ring . The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like DMSO (Dimethyl sulfoxide).

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[1-(2-methylbenzoyl)azetidin-3-yl]-2H-1,2,3-triazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the azetidine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether.

    Substitution: Sodium hydride in DMF (Dimethylformamide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

2-[1-(2-methylbenzoyl)azetidin-3-yl]-2H-1,2,3-triazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[1-(2-methylbenzoyl)azetidin-3-yl]-2H-1,2,3-triazole is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its azetidine and triazole rings. These interactions can modulate biological pathways, leading to the observed bioactivities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[1-(2-methylbenzoyl)azetidin-3-yl]-2H-1,2,3-triazole is unique due to the presence of both azetidine and triazole rings, which confer distinct chemical and biological properties. This dual-ring structure is less common compared to other azetidine or triazole derivatives, making it a valuable compound for further research and development.

Properties

IUPAC Name

(2-methylphenyl)-[3-(triazol-2-yl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O/c1-10-4-2-3-5-12(10)13(18)16-8-11(9-16)17-14-6-7-15-17/h2-7,11H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRPXMEXBPKYTBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)N2CC(C2)N3N=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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